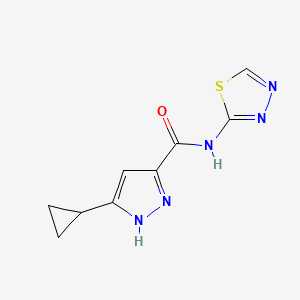amine](/img/structure/B7497671.png)
[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPBA and is a member of the tetrahydropyran family.
作用機序
The mechanism of action of DMPBA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, leading to the observed biological activities.
Biochemical and Physiological Effects:
DMPBA has been shown to exhibit antitumor and antiviral activities in vitro. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. In addition, DMPBA has been shown to have antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
One of the main advantages of using DMPBA in lab experiments is its ease of synthesis. The synthesis method is relatively simple and efficient, making it a popular choice for researchers. In addition, DMPBA has a high purity, which is essential for many experiments.
One limitation of using DMPBA is its relatively low solubility in water. This can make it challenging to work with in aqueous environments. In addition, the mechanism of action of DMPBA is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
将来の方向性
There are many potential future directions for research on DMPBA. One area of interest is the development of DMPBA-based drug delivery systems. Another area of interest is the use of DMPBA as a building block for the synthesis of new materials with unique properties. Finally, there is potential for the development of new catalytic reactions using DMPBA as a ligand.
合成法
The synthesis of DMPBA involves the reaction of 2,2-dimethyltetrahydrofuran and 4-isopropoxybenzylamine in the presence of a Lewis acid catalyst. The reaction yields DMPBA as a white solid with a purity of over 95%. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
科学的研究の応用
DMPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMPBA has been shown to exhibit antitumor and antiviral activities. It also has potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, DMPBA has been used as a building block for the synthesis of various polymers and metal-organic frameworks. It has also been used as a surfactant for the preparation of nanoparticles and nanocomposites.
In catalysis, DMPBA has been used as a ligand for various metal-catalyzed reactions, including cross-coupling reactions and asymmetric hydrogenation reactions. It has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.
特性
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)21-17-7-5-15(6-8-17)12-19-13-16-9-10-20-18(3,4)11-16/h5-8,14,16,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSWIQAUOSQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNCC2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)